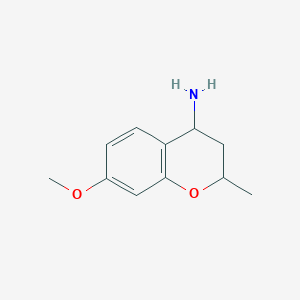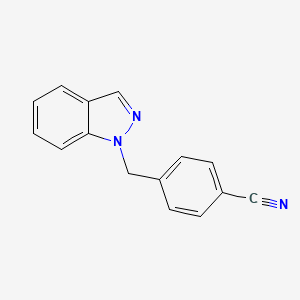
4-(Indazol-1-ylmethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Indazol-1-ylmethyl)benzonitrile is a compound that features an indazole moiety linked to a benzonitrile group Indazole is a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Indazol-1-ylmethyl)benzonitrile typically involves the reaction of indazole with a benzonitrile derivative. One common method is the nucleophilic substitution reaction where indazole reacts with a benzonitrile halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of benzonitrile derivatives often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen over a catalyst to form benzonitrile. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Indazol-1-ylmethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The indazole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Benzylamine derivatives.
Substitution: Various substituted indazole derivatives depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
4-(Indazol-1-ylmethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 4-(Indazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. For instance, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
Comparison: 4-(Indazol-1-ylmethyl)benzonitrile is unique due to the presence of the indazole ring, which imparts distinct biological activities compared to other similar compounds. For example, while benzodiazole derivatives may exhibit different pharmacological profiles, the indazole moiety in this compound provides specific interactions with molecular targets that are not observed with other heterocycles .
Eigenschaften
Molekularformel |
C15H11N3 |
|---|---|
Molekulargewicht |
233.27 g/mol |
IUPAC-Name |
4-(indazol-1-ylmethyl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c16-9-12-5-7-13(8-6-12)11-18-15-4-2-1-3-14(15)10-17-18/h1-8,10H,11H2 |
InChI-Schlüssel |
WJRFNHIHWJALTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CC3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


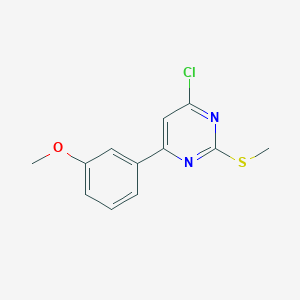
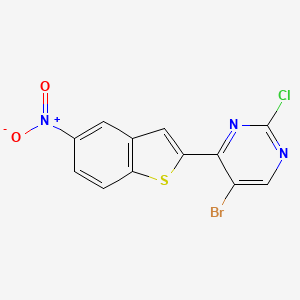


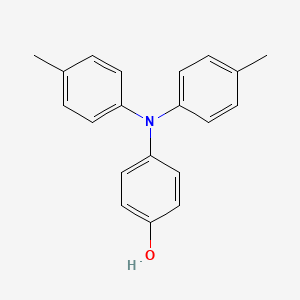
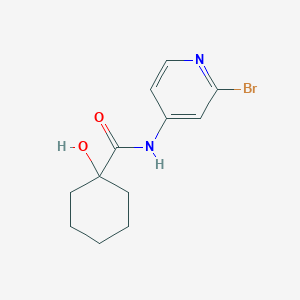
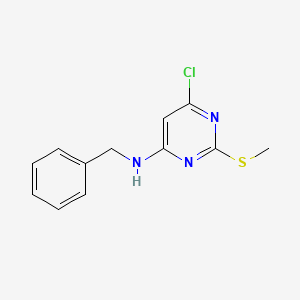
![5-(2-Aminoethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B13878901.png)

![N-[2-[(4-chlorophenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B13878917.png)
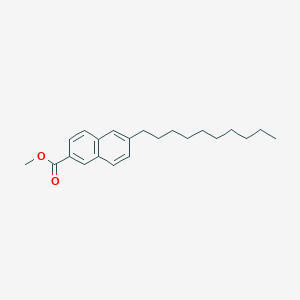

![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
